molecular formula C11H11N3O2S B11710987 (2E)-2-[(2Z)-2-[(4-Methoxyphenyl)methylidene]hydrazin-1-ylidene]-1,3-thiazolidin-4-one

(2E)-2-[(2Z)-2-[(4-Methoxyphenyl)methylidene]hydrazin-1-ylidene]-1,3-thiazolidin-4-one

Cat. No.: B11710987
M. Wt: 249.29 g/mol
InChI Key: LGXGXEHDETVKLB-SDQBBNPISA-N
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Description

(2E)-2-[(2Z)-2-[(4-Methoxyphenyl)methylidene]hydrazin-1-ylidene]-1,3-thiazolidin-4-one is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a thiazolidinone ring, which is a five-membered ring containing both sulfur and nitrogen atoms, and a hydrazone linkage, which is a functional group consisting of a carbon-nitrogen double bond connected to a nitrogen-nitrogen single bond.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-[(2Z)-2-[(4-Methoxyphenyl)methylidene]hydrazin-1-ylidene]-1,3-thiazolidin-4-one typically involves the condensation of 4-methoxybenzaldehyde with thiosemicarbazide to form the corresponding hydrazone. This intermediate is then cyclized with chloroacetic acid under basic conditions to yield the final thiazolidinone product. The reaction conditions often include the use of ethanol as a solvent and heating the reaction mixture to reflux.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-[(2Z)-2-[(4-Methoxyphenyl)methylidene]hydrazin-1-ylidene]-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the hydrazone linkage to a hydrazine group.

    Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate nucleophilic aromatic substitution.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

(2E)-2-[(2Z)-2-[(4-Methoxyphenyl)methylidene]hydrazin-1-ylidene]-1,3-thiazolidin-4-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Mechanism of Action

The mechanism of action of (2E)-2-[(2Z)-2-[(4-Methoxyphenyl)methylidene]hydrazin-1-ylidene]-1,3-thiazolidin-4-one involves its interaction with various molecular targets. The compound can inhibit specific enzymes or proteins, leading to its observed biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial cell wall synthesis or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinones: Compounds with a similar thiazolidinone ring structure.

    Hydrazones: Compounds with a similar hydrazone linkage.

Uniqueness

(2E)-2-[(2Z)-2-[(4-Methoxyphenyl)methylidene]hydrazin-1-ylidene]-1,3-thiazolidin-4-one is unique due to the combination of its thiazolidinone ring and hydrazone linkage, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.

Properties

Molecular Formula

C11H11N3O2S

Molecular Weight

249.29 g/mol

IUPAC Name

(2E)-2-[(Z)-(4-methoxyphenyl)methylidenehydrazinylidene]-1,3-thiazolidin-4-one

InChI

InChI=1S/C11H11N3O2S/c1-16-9-4-2-8(3-5-9)6-12-14-11-13-10(15)7-17-11/h2-6H,7H2,1H3,(H,13,14,15)/b12-6-

InChI Key

LGXGXEHDETVKLB-SDQBBNPISA-N

Isomeric SMILES

COC1=CC=C(C=C1)/C=N\N=C\2/NC(=O)CS2

Canonical SMILES

COC1=CC=C(C=C1)C=NN=C2NC(=O)CS2

Origin of Product

United States

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